trans-1,3-Dimethylindan
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Overview
Description
trans-1,3-Dimethylindan: is an organic compound with the molecular formula C₁₁H₁₄ It is a derivative of indan, characterized by the presence of two methyl groups at the 1 and 3 positions of the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethylindan can be achieved through several methods. One common approach involves the bromination of 1,1-dimethylindene followed by dehydrobromination to yield 2,3-dibromo-1,1-dimethylindene. Subsequent reduction of this intermediate leads to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-1,3-Dimethylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the indan ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Chemistry: trans-1,3-Dimethylindan is used as a building block in organic synthesis.
Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-1,3-Dimethylindan involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
- 1,1-Dimethylindene
- 2,3-Dibromo-1,1-dimethylindane
- 2,2-Dimethylindan-1-one
Comparison: trans-1,3-Dimethylindan is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
CAS No. |
200426-00-2 |
---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
IIJUYSSJMAITHJ-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C12)C |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
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